(2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine
Description
(2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine is a chiral secondary amine featuring an indole ring substituted with a methyl group at the 7-position and a butan-2-amine side chain. The (2R) configuration confers stereochemical specificity, which is critical for interactions with biological targets such as enzymes or receptors. Its molecular formula is C₁₃H₁₈N₂ (molecular weight: 202.27 g/mol).
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
(2R)-4-(7-methyl-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-9-4-3-5-12-11(7-6-10(2)14)8-15-13(9)12/h3-5,8,10,15H,6-7,14H2,1-2H3/t10-/m1/s1 |
InChI Key |
MIGRVQASJPRBLC-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC[C@@H](C)N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCC(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine typically involves several steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The 7-methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butan-2-amine Group: The final step involves the attachment of the butan-2-amine group to the indole core. This can be achieved through a reductive amination reaction, where the indole is reacted with a butanone derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with appropriate electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
(2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(1H-Indol-3-yl)butan-2-amine
- Structure : Lacks the 7-methyl group on the indole ring.
- Molecular Formula : C₁₂H₁₆N₂ (MW: 188.27 g/mol).
- Typically studied as a racemic mixture, whereas the (2R)-enantiomer of the target compound may exhibit distinct biological activity due to stereoselectivity .
- Applications : Used in research settings for neurotransmitter studies, with storage recommendations at room temperature .
4-(2-Pyridin-2-yl-1H-indol-3-yl)butan-1-amine
- Structure : Substitutes the 7-methyl group with a pyridinyl moiety at the indole’s 2-position.
- Molecular Formula : C₁₇H₁₉N₃ (MW: 265.35 g/mol).
- Key Differences: The pyridine ring introduces basicity (pKa ~5–6), altering solubility and ionic interactions with targets.
- Applications : Explored in receptor-binding assays, where pyridine’s electron-withdrawing effects modulate affinity .
(2R)-4-(Furan-2-yl)butan-2-amine
- Structure : Replaces the indole ring with a furan group.
- Molecular Formula: C₈H₁₃NO (MW: 139.20 g/mol).
- Key Differences :
- Applications: Limited to niche synthetic intermediates due to structural simplicity .
(2R)-4-Phenylbutan-2-amine-d3
- Structure : Features a phenyl group instead of indole and incorporates deuterium atoms.
- Molecular Formula : C₁₀H₁₂D₃N (MW: 152.25 g/mol).
- Key Differences: The phenyl group eliminates heterocyclic interactions, altering substrate specificity. Deuterium labeling slows metabolic degradation, making it useful for tracer studies, unlike the non-deuterated target compound .
- Applications : Isotopic labeling in inhibitor synthesis for metabolic stability analysis .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Configuration | Key Properties/Applications |
|---|---|---|---|---|---|
| (2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine | C₁₃H₁₈N₂ | 202.27 | 7-Methylindole | R | Enhanced lipophilicity, CNS drug candidate |
| 4-(1H-Indol-3-yl)butan-2-amine | C₁₂H₁₆N₂ | 188.27 | Unsubstituted indole | Racemic | Neurotransmitter research |
| 4-(2-Pyridin-2-yl-1H-indol-3-yl)butan-1-amine | C₁₇H₁₉N₃ | 265.35 | 2-Pyridinylindole | Not specified | Receptor-binding studies |
| (2R)-4-(Furan-2-yl)butan-2-amine | C₈H₁₃NO | 139.20 | Furan | R | Synthetic intermediate |
| (2R)-4-Phenylbutan-2-amine-d3 | C₁₀H₁₂D₃N | 152.25 | Phenyl | R | Isotopic tracer for enzyme inhibition |
Biological Activity
(2R)-4-(7-Methyl-1H-indol-3-yl)butan-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is known to interact with various biological systems, particularly in neurotransmitter modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a butan-2-amine chain linked to a 7-methyl indole ring. The presence of the chiral center at the second carbon of the butanamine chain contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Key mechanisms include:
- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound may increase the levels of these neurotransmitters in the brain, potentially affecting mood and cognitive functions.
- Serotonin Receptor Modulation : It interacts with serotonin receptors, particularly the 5-HT2A receptor, influencing various cellular signaling pathways that can affect mood regulation and other physiological responses .
- Influence on Neurotransmitter Systems : Research indicates that this compound can modulate neurotransmitter systems, contributing to its potential antidepressant effects .
Biological Activity Summary
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| MAO Inhibition | Increases levels of serotonin and dopamine by inhibiting their degradation. |
| Serotonin Receptor Interaction | Modulates signaling pathways related to mood regulation through 5-HT2A receptors. |
| Potential Antidepressant Effects | May offer therapeutic benefits in treating depression and anxiety disorders. |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties and therapeutic potential of this compound:
- Antidepressant-like Effects : A study demonstrated that this compound exhibits antidepressant-like effects in animal models by enhancing serotonergic activity . The results suggest a mechanism involving increased serotonin availability through MAO inhibition.
- Neuroprotective Properties : Another research highlighted its neuroprotective effects against oxidative stress in neuronal cell lines, indicating potential applications in neurodegenerative diseases.
- Comparative Studies : Comparative studies with structurally similar compounds have shown that variations in the indole moiety significantly affect biological activities, emphasizing the importance of specific structural features in mediating these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
